2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide
Overview
Description
2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atomsThe thiazole ring is known for its aromatic properties and reactivity, making it a versatile scaffold in the synthesis of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide typically involves the formation of the thiazole ring followed by the introduction of the isopropylacetamide group. One common method starts with the reaction of 2-aminothiazole with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents, nucleophiles, and bases are used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or block receptors by mimicking natural ligands .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A simpler analog with similar biological activities.
2-(2-amino-1,3-thiazol-4-yl)acetamide: Lacks the isopropyl group but shares the thiazole core.
N-isopropyl-2-aminothiazole: Similar structure but with different substitution patterns
Uniqueness
2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide is unique due to the presence of both the thiazole ring and the isopropylacetamide group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug development and other applications .
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-propan-2-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-5(2)10-7(12)3-6-4-13-8(9)11-6/h4-5H,3H2,1-2H3,(H2,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSNIOBEEANOMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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